RNA Duplex Stabilization: iG–iC vs. G–C Base Pairs
UV optical melting experiments on RNA duplexes reveal that replacing guanosine–cytidine (G–C) base pairs with isoguanosine–isocytidine (iG–iC) pairs generally stabilizes the duplex. The stabilization effect is sequence-dependent, with the most pronounced enhancement occurring in the 5'-GC-3'/3'-CG-5' nearest-neighbor context, where each iG–iC replacement adds 0.6 kcal/mol of stabilizing free energy at 37°C. For 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' contexts, the free energy difference upon replacement is smaller than 0.2 kcal/mol [1].
| Evidence Dimension | Free energy change (ΔΔG) upon base pair replacement at 37°C |
|---|---|
| Target Compound Data | iG–iC replacement in 5'-GC-3'/3'-CG-5' context: adds 0.6 kcal/mol stabilizing free energy per base pair; in other contexts: <0.2 kcal/mol |
| Comparator Or Baseline | Guanosine–cytidine (G–C) base pairs in RNA duplexes (baseline ΔG) |
| Quantified Difference | +0.6 kcal/mol stabilization (sequence-dependent) |
| Conditions | RNA duplexes analyzed by UV optical melting at 37°C in aqueous buffer |
Why This Matters
This quantifiable thermodynamic difference enables rational design of RNA duplexes with enhanced stability for antisense oligonucleotide development and synthetic biology applications.
- [1] NACTEM/FACTA Database. (n.d.). Stability and structure of RNA duplexes containing isoguanosine and isocytidine. MEDLINE-derived data summary. View Source
